4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one
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Overview
Description
4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C13H16O3 This compound is characterized by a cyclohexanone ring substituted with a hydroxy group and a phenylmethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of a suitable catalyst. One common method is the acid-catalyzed aldol condensation reaction, where cyclohexanone reacts with benzyl alcohol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4-(phenylmethoxymethyl)cyclohexan-1-one or 4-carboxy-4-(phenylmethoxymethyl)cyclohexan-1-one.
Reduction: Formation of 4-hydroxy-4-(phenylmethoxymethyl)cyclohexanol.
Substitution: Formation of derivatives with different functional groups replacing the phenylmethoxymethyl group.
Scientific Research Applications
4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethoxymethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-phenylcyclohexan-1-one
- 4-Hydroxy-4-(pyridin-3-yl)cyclohexan-1-one
- 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one
- 4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one
Uniqueness
4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one is unique due to the presence of the phenylmethoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and ability to interact with specific molecular targets, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C14H18O3 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c15-13-6-8-14(16,9-7-13)11-17-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2 |
InChI Key |
ZCGXUQGKKLQFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
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